molecular formula C19H21N3O3 B2654395 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea CAS No. 941951-84-4

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2654395
CAS No.: 941951-84-4
M. Wt: 339.395
InChI Key: KLOTXBVMYPGMNP-UHFFFAOYSA-N
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Description

This urea derivative features a 2-methoxyethyl substituent on the indole nitrogen and a 2-methoxyphenyl group attached to the urea backbone. Structural characterization of such compounds typically employs spectroscopic methods (e.g., $ ^1H $/$ ^{13}C $ NMR, HRMS) and crystallographic tools like SHELX .

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-12-11-22-13-16(14-7-3-5-9-17(14)22)21-19(23)20-15-8-4-6-10-18(15)25-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOTXBVMYPGMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenyl rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution reactions using various electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Indole Nitrogen

  • Ethyl’s smaller size may alter steric interactions in binding pockets compared to the bulkier, polar methoxyethyl group .
  • 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ():
    The indole is linked via an ethyl group to the urea, creating a longer spacer. The 2-methylphenyl substituent (vs. 2-methoxyphenyl) lacks hydrogen-bonding capacity, which could reduce affinity for polar targets .

Substituent Effects on the Aryl Urea Group

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ():
    A 4-methoxyphenyl group (para-substituted) replaces the ortho-methoxy group. Para substitution may enhance π-stacking interactions, while the pyrrole-carbonyl moiety introduces additional hydrogen-bonding sites. Synthesized in 72% yield via a one-step carbonylation method .

  • 1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea (): Hydroxyethyl and trifluoromethoxy groups increase hydrophilicity and metabolic stability. However, the synthesis yield (22%) is significantly lower than analogs, possibly due to steric hindrance .

Functional Group Variations

  • Indole vs. Pyrrole or Naphthoyl Derivatives (–8): Compounds like RCS-8 () and tetrahydroisoquinoline derivatives () replace urea with ketones or fused rings. These changes drastically alter target selectivity; for example, naphthoyl indoles (e.g., AM2201) target cannabinoid receptors, whereas urea derivatives may favor kinase or protease inhibition .

Key Findings

Substituent Position Matters : Ortho-methoxy groups (target compound) may induce steric hindrance compared to para-substituted analogs, affecting binding pocket interactions .

Synthetic Efficiency : Carbonylation with triphosgene () achieves higher yields (72%) than multi-step routes (: 22%), highlighting the impact of methodology .

Polarity and Solubility : Methoxyethyl and hydroxyethyl groups enhance hydrophilicity, whereas ethyl or methyl substituents increase lipophilicity .

Biological Activity

The compound 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea , also known by its CAS number 922940-31-6, is a synthetic organic molecule with potential pharmacological applications. Its structure features an indole moiety, which is known for various biological activities, including anticancer and antidepressant effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Structure

The molecular formula of the compound is C18H19N3O2C_{18}H_{19}N_{3}O_{2} with a molecular weight of 309.36 g/mol. The compound contains two methoxy groups that enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Physical Properties

PropertyValue
Molecular Weight309.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Research has indicated that compounds containing indole derivatives exhibit significant anticancer properties. The specific activity of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea has not been extensively studied in isolation; however, related compounds have demonstrated efficacy against various cancer cell lines.

Antidepressant Activity

Indole derivatives are also recognized for their antidepressant effects. The mechanism often involves serotonin receptor modulation, which is crucial for mood regulation.

Research Findings

A review in Pharmacology Biochemistry and Behavior discussed how indole-based compounds could act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in synaptic clefts . While specific data on 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea is lacking, its structural characteristics align with known antidepressant mechanisms.

Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress-related diseases. Indole derivatives have shown promise as antioxidants.

Experimental Evidence

In vitro studies have demonstrated that certain indole compounds can scavenge free radicals effectively . This property may contribute to neuroprotective effects and overall health benefits.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea is crucial for evaluating its therapeutic potential.

Absorption and Distribution

The presence of methoxy groups typically enhances absorption due to increased lipophilicity. However, specific studies on this compound's absorption rates remain to be conducted.

Toxicity Profile

While detailed toxicity data for this specific compound are not available, related indole derivatives have shown varied toxicity profiles depending on their structure and functional groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methoxyphenyl)urea, and what challenges are associated with its purification?

  • Methodology : Synthesis typically involves coupling reactions between substituted indoles and aryl isocyanates. For example, the 2-methoxyethyl group on the indole can be introduced via nucleophilic substitution of a halogenated indole precursor with 2-methoxyethylamine. The urea linkage is formed by reacting the indole-3-amine intermediate with 2-methoxyphenyl isocyanate under anhydrous conditions. Challenges include controlling regioselectivity during substitution and purifying the final product due to polar functional groups (e.g., urea and methoxy), which may require gradient elution in reverse-phase chromatography .

Q. How can X-ray crystallography confirm the molecular structure of this compound, and what key structural features should be analyzed?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure. Key features include:

  • Hydrogen bonding : Urea NH groups often form intermolecular H-bonds with carbonyl oxygen or methoxy groups, stabilizing crystal packing.
  • Planarity : The indole ring and urea moiety may adopt near-planar conformations, influencing π-π stacking interactions.
  • Substituent orientation : The 2-methoxyethyl group’s spatial arrangement affects steric interactions. Reference structures of similar indole-urea derivatives (e.g., ) suggest using SHELX or Olex2 software for refinement .

Q. What spectroscopic techniques (NMR, IR, MS) are most effective in characterizing this urea derivative, and how do the spectral data correlate with its functional groups?

  • Methodology :

  • ¹H/¹³C NMR : Methoxy signals appear as singlets (~δ 3.3–3.8 ppm for OCH₃). Indole protons (C2-H) typically resonate at δ 7.0–7.5 ppm. Urea NH protons are broad due to hydrogen bonding and may appear at δ 8–10 ppm.
  • IR : Urea carbonyl (C=O) stretches at ~1640–1680 cm⁻¹. Methoxy C-O vibrations occur at ~1250 cm⁻¹.
  • HRMS : Molecular ion [M+H]⁺ should match the exact mass (C₁₉H₂₁N₃O₃: 339.1583 g/mol). Fragmentation patterns confirm substituent connectivity .

Advanced Research Questions

Q. In the context of structure-activity relationship (SAR) studies, how do the 2-methoxyethyl and 2-methoxyphenyl substituents influence the compound’s biological activity?

  • Methodology :

  • Electron-donating effects : The methoxy groups enhance solubility and may modulate binding to hydrophobic pockets in target proteins.
  • Steric hindrance : The 2-methoxyethyl group’s flexibility could influence conformational adaptability during receptor interactions.
  • Comparative assays : Replace substituents (e.g., replace methoxy with methyl or halogens) and test activity in enzymatic assays. For example, shows chloro/methyl analogs exhibit varied potency, suggesting steric and electronic tuning is critical .

Q. What computational methods are recommended to predict the binding affinity of this compound with target proteins, and how can molecular dynamics (MD) simulations enhance this analysis?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Prioritize hydrogen bonds between urea NH and protein residues (e.g., Asp/Glu).
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention.
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions. highlights integrating computational and experimental data to refine predictions .

Q. How should researchers address contradictions in biological assay data when testing this compound across different cell lines or enzymatic systems?

  • Methodology :

  • Dose-response curves : Test multiple concentrations to rule out off-target effects at high doses.
  • Cell line specificity : Compare permeability (e.g., Caco-2 assays) and metabolic stability (e.g., liver microsomes) to identify bioavailability differences.
  • Control experiments : Use known inhibitors/activators to validate assay conditions. ’s toxicity data (Category 4 acute toxicity) suggests monitoring cell viability to avoid false negatives .

Q. What strategies can optimize the solubility and bioavailability of this urea derivative without compromising its activity?

  • Methodology :

  • Prodrug design : Introduce ester groups on methoxyethyl chains for hydrolysis in vivo.
  • Salt formation : Pair the urea with citrate or maleate counterions to enhance aqueous solubility.
  • Co-solvents : Use DMSO/PEG mixtures in preclinical formulations. ’s analogs with methyl groups show reduced polarity, guiding logP optimization .

Q. How does the indole ring system influence the compound’s photophysical properties, and what applications might this have in fluorescence-based assays?

  • Methodology :

  • Fluorescence spectroscopy : Measure excitation/emission spectra (e.g., λex ~280 nm, λem ~350 nm for indole).
  • Quantum yield : Compare with tryptophan standards to assess brightness. The 2-methoxyethyl group may alter conjugation, shifting emission wavelengths.
  • Applications : Use as a fluorescent probe for protein binding studies (e.g., Förster resonance energy transfer (FRET)) or cellular imaging .

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